molecular formula C18H12AsF3 B14687111 Tris(4-fluorophenyl)arsane CAS No. 31734-75-5

Tris(4-fluorophenyl)arsane

Cat. No.: B14687111
CAS No.: 31734-75-5
M. Wt: 360.2 g/mol
InChI Key: ODOGQLYYFBNBDU-UHFFFAOYSA-N
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Description

Tris(4-fluorophenyl)arsane is an organoarsenic compound comprising an arsenic center bonded to three 4-fluorophenyl groups. The fluorine substituents in this compound are expected to confer distinct electronic and steric effects compared to bulkier biphenyl or silyloxy groups, influencing reactivity, crystal packing, and applications in coordination chemistry .

Properties

CAS No.

31734-75-5

Molecular Formula

C18H12AsF3

Molecular Weight

360.2 g/mol

IUPAC Name

tris(4-fluorophenyl)arsane

InChI

InChI=1S/C18H12AsF3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H

InChI Key

ODOGQLYYFBNBDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[As](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)arsane can be synthesized through the reaction of 4-fluorophenylmagnesium bromide with arsenic trichloride . The reaction typically proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris(4-fluorophenyl)arsane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Substitution: Reagents such as (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Tris(4-fluorophenyl)arsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tris(4-fluorophenyl)arsane involves its interaction with molecular targets such as enzymes and proteins . The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its cytotoxic effects are attributed to its ability to disrupt cellular processes by binding to critical biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Tris(biphenyl-4-yl)arsane (C₃₆H₂₇As):

  • Molecular Weight : 534.50 g/mol.
  • Crystal System: Monoclinic (space group Pc), with unit cell parameters a = 17.3718(19) Å, b = 5.9561(8) Å, c = 27.727(3) Å, β = 114.762(5)°, and volume = 2605.1(5) ų .
  • Interactions : Weak C–H···π hydrogen bonds stabilize the crystal lattice, with molecules stacked along the b-axis. The asymmetric unit contains two independent molecules (A and B) with twisted biphenyl groups (dihedral angles: 10.1°–21.3°) .

Tris(tert-butyldimethylsilyloxy)arsane (C₁₈H₄₅AsO₃Si₃):

  • Molecular Weight: Not explicitly reported, but steric bulk from silyloxy groups likely reduces crystallinity compared to aryl derivatives.
  • Interactions: Limited data available, but the silyloxy groups may hinder close packing due to steric hindrance .

Tris(4-fluorophenyl)arsane (Hypothetical):

  • Crystal symmetry may differ from biphenyl analogs (e.g., orthorhombic or trigonal systems).

Thermal and Stability Data

  • Tris(biphenyl-4-yl)arsane : Stable at 100 K during crystallography, with a density of 1.363 Mg/m³ .
  • This compound : Predicted higher thermal stability due to stronger intermolecular forces, though melting points remain uncharacterized.

Tabulated Comparison

Property Tris(biphenyl-4-yl)arsane Tris(tert-butyldimethylsilyloxy)arsane This compound (Hypothetical)
Molecular Formula C₃₆H₂₇As C₁₈H₄₅AsO₃Si₃ C₁₈H₁₂F₃As
Molecular Weight (g/mol) 534.50 ~535.0 (estimated) 324.21
Crystal System Monoclinic (Pc) Not reported Likely orthorhombic/trigonal
Key Interactions C–H···π Steric hindrance Predicted C–F···π/C–H···F
Applications Metal cluster synthesis Unknown Potential catalyst/precursor

Research Implications

  • Tris(biphenyl-4-yl)arsane ’s well-defined crystal structure provides a benchmark for studying steric effects in arsenic complexes .
  • This compound remains underexplored but could bridge gaps in fluorinated organoarsenic chemistry, with applications in materials science and catalysis.

Limitations

The provided evidence focuses on Tris(biphenyl-4-yl)arsane , necessitating extrapolation for this compound. Experimental validation is required to confirm hypothesized properties.

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